

# Spectroscopic Profile of Tert-butyl 4aminobenzoate: A Technical Guide

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Compound of Interest		
Compound Name:	tert-Butyl 4-aminobenzoate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-butyl 4-aminobenzoate**, a key intermediate in the synthesis of various organic molecules. This document is designed to assist researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development in the identification and characterization of this compound. The guide presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables, along with detailed experimental protocols for data acquisition.

# **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **tert-butyl 4-aminobenzoate**.

#### 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.78	Doublet	2H	Ar-H (ortho to - COOtBu)
6.63	Doublet	2H	Ar-H (ortho to -NH <sub>2</sub> )
4.15 (broad)	Singlet	2H	-NH2
1.54	Singlet	9H	-C(CH3)3



Solvent: CDCl<sub>3</sub>. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
166.2	C=O (Ester)
150.8	Ar-C (para to -COOtBu)
131.5	Ar-CH (ortho to -COOtBu)
120.0	Ar-C (ipso to -COOtBu)
113.8	Ar-CH (ortho to -NH <sub>2</sub> )
80.4	-C(CH₃)₃
28.2	-C(CH₃)₃

Solvent: CDCl<sub>3</sub>. Reference: CDCl<sub>3</sub> at 77.16 ppm.

Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3465, 3355	N-H stretch	Primary Amine (-NH <sub>2</sub> )
2975	C-H stretch	tert-Butyl
1690	C=O stretch	Ester
1605, 1515	C=C stretch	Aromatic Ring
1280	C-O stretch	Ester
1170	C-N stretch	Aryl Amine

Sample State: Solid (Attenuated Total Reflectance - ATR)

# **Mass Spectrometry (MS)**



m/z	Proposed Fragment
193	[M] <sup>+</sup> (Molecular Ion)
137	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
120	[M - C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>
92	[C <sub>6</sub> H <sub>6</sub> N] <sup>+</sup>
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation)

Ionization Method: Electron Ionization (EI)

# **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A solution of **tert-butyl 4-aminobenzoate** (5-10 mg for <sup>1</sup>H NMR, 20-50 mg for <sup>13</sup>C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a 400 MHz or higher field NMR spectrometer. For <sup>1</sup>H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-tonoise ratio. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required.

#### Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid **tert-butyl 4-aminobenzoate** is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup> by co-adding a number of scans to achieve a high-quality spectrum. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.



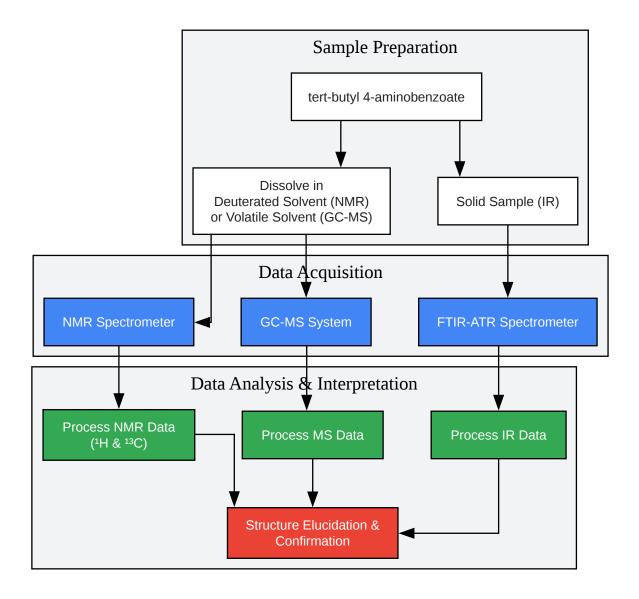
### Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of **tert-butyl 4-aminobenzoate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., a non-polar column like DB-5ms). The GC oven temperature is programmed to ensure elution of the compound. The eluent from the GC is introduced into the mass spectrometer, which is operated in electron ionization (EI) mode with a standard ionization energy of 70 eV. The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 40-400 amu.

### **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **tert-butyl 4-aminobenzoate**.





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Caption: Workflow for Spectroscopic Analysis.

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